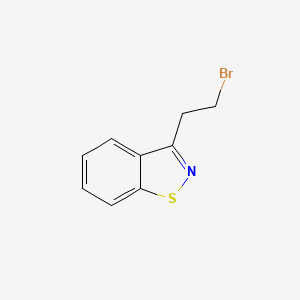

3-(2-Bromoethyl)-1,2-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

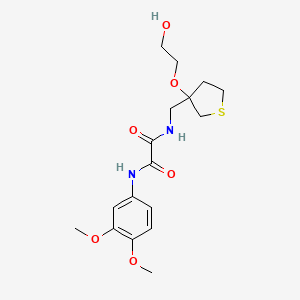

3-(2-Bromoethyl)-1,2-benzothiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzothiazole family, which is known for its diverse range of biological activities. In

Scientific Research Applications

Antitumor Agents

Benzothiazoles, including derivatives similar to 3-(2-Bromoethyl)-1,2-benzothiazole, have been identified as potent and selective antitumor agents. The discovery and development of these compounds have shown significant activity against various carcinoma cell lines, including breast, ovarian, lung, renal, and colon carcinomas. Their antitumor activity is attributed to unique mechanisms of action, such as selective uptake by tumor cells, induction of cytochrome P450 enzymes, and formation of DNA adducts leading to cell death (Bradshaw, Stevens, & Westwell, 2001).

Catalysis

The synthesis and catalytic applications of palladium complexes involving benzothiazole derivatives have been explored. These complexes have shown efficacy in facilitating Heck coupling reactions, a valuable transformation in organic synthesis. The methodology employs benzothiazole reacting with benzyl bromide under solventless conditions, leading to high yields of desired products, showcasing the role of benzothiazole derivatives as versatile ligands in transition metal catalysis (Yen, Koh, Hahn, Huynh, & Hor, 2006).

Synthesis of Complex Molecules

Research on the nucleophilic substitution reactions involving 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol has unveiled unprecedented reaction pathways. These studies highlight the synthetic potential of benzothiazole derivatives in creating complex molecules with applications in drug development and materials science. The regioselective synthesis of reaction products offers a pathway to novel heterocyclic compounds with high yields, demonstrating the versatility of benzothiazole derivatives in organic synthesis (Amosova, Shagun, Makhaeva, Novokshonova, & Potapov, 2021).

Environmental and Biological Applications

Benzothiazole derivatives have been studied for their environmental persistence and potential human exposure, indicating the importance of understanding the environmental fate and biological effects of these compounds. Research has identified benzothiazoles in human urine across several countries, suggesting widespread exposure. This highlights the need for further studies on the environmental impact and human health implications of benzothiazole derivatives (Asimakopoulos, Wang, Thomaidis, & Kannan, 2013).

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-(2-Bromoethyl)-1,2-benzothiazole may also interact with various biological targets.

Mode of Action

For instance, brominated derivatives of isophosphoramide mustard have been shown to be activated in hypoxic regions of tumors .

Biochemical Pathways

For example, a new one-pot synthesis of a benzofuran-fused N-heterocycle is achieved by AlCl3-mediated C–C followed by a C–O bond between 2,3-dichloropyrazine or a derivative thereof and phenol .

Pharmacokinetics

For instance, TH-302, a hypoxically activated prodrug of bromo-isophosphoramide mustard, was found to have high systemic clearance exceeding hepatic plasma flow in all species studied, resulting in half-lives ranging between 8 min (mice) and over 4 h (rats) .

Action Environment

For instance, some brominated compounds are known to be hygroscopic , which could influence their stability and activity in different environments.

properties

IUPAC Name |

3-(2-bromoethyl)-1,2-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNS/c10-6-5-8-7-3-1-2-4-9(7)12-11-8/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDWYLIKMOUFFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)CCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromoethyl)-1,2-benzothiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-adamantyl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2812269.png)

![4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzene-1-sulfonamide](/img/structure/B2812270.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2812272.png)

![N-(3,4-dimethylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2812280.png)

![(E)-4-(Dimethylamino)-N-[(1-hydroxycyclobutyl)-phenylmethyl]-N-methylbut-2-enamide](/img/structure/B2812283.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2812286.png)

![4-[(2-phenoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2812288.png)